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molecular formula C7H14N2S B1347432 1-Cyclohexyl-2-thiourea CAS No. 5055-72-1

1-Cyclohexyl-2-thiourea

Cat. No. B1347432
M. Wt: 158.27 g/mol
InChI Key: LEEHHPPLIOFGSC-UHFFFAOYSA-N
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Patent
US09353089B2

Procedure details

To a solution of N-(cyclohexylcarbamothioyl)benzamide (17.1 g, 65.5 mmol) in ethanol was added aqueous potassium carbonate (18.2 g, 132.2 mmol). The mixture was stirred at reflux temperature for 4 h. The organic layer was concentrated to a small volume, after which the product could be collected by filtration, then washed with petroleum ether and dried in vacuo to give the title compound as a white solid (9.8 g, 95% two steps).
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]([NH:10]C(=O)C2C=CC=CC=2)=[S:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH:1]1([NH:7][C:8]([NH2:10])=[S:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
C1(CCCCC1)NC(=S)NC(C1=CC=CC=C1)=O
Name
Quantity
18.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to a small volume
FILTRATION
Type
FILTRATION
Details
after which the product could be collected by filtration
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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